Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)-

Description

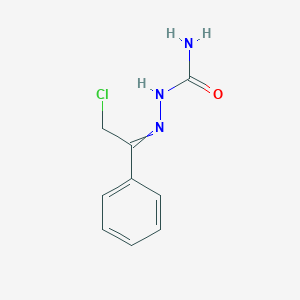

Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- is a semicarbazone derivative characterized by a hydrazinecarboxamide backbone linked to a 2-chloro-1-phenylethylidene substituent. Semicarbazones are structurally defined by their azomethine (-NH-N=CH-) and urea (-NH-C(=O)-NH₂) moieties, which enable diverse biological interactions, including metal chelation and DNA binding .

Properties

CAS No. |

52376-89-3 |

|---|---|

Molecular Formula |

C9H10ClN3O |

Molecular Weight |

211.65 g/mol |

IUPAC Name |

[(2-chloro-1-phenylethylidene)amino]urea |

InChI |

InChI=1S/C9H10ClN3O/c10-6-8(12-13-9(11)14)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,13,14) |

InChI Key |

BHQOAOOLEQMTAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC(=O)N)CCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Hydrazinecarboxamide, 2-(2-chloro-1-phenylethylidene)-

Detailed Synthetic Procedures

Synthesis of 1H-benzimidazole-2-thiol (Intermediate 1)

- React o-phenylenediamine (1 mmol) with potassium hydroxide (1 mmol) and carbon disulfide (1 mmol) in 10 mL ethanol.

- Reflux the mixture for 5-6 hours.

- Add Norit (activated charcoal) and continue reflux for 15 minutes.

- Cool the reaction, filter the precipitate, wash with water, and recrystallize from ethanol.

- Yield: ~78%; melting point: 189-191°C.

- Characterization: FT-IR (N-H stretch ~3395 cm⁻¹), mass spectrum m/z 150 (M+).

Synthesis of 2-hydrazinyl-1H-benzimidazole (Intermediate 2)

- Dissolve Intermediate 1 in methanol (10 mL).

- Add hydrazine hydrate (1 mmol) gradually.

- Reflux for 2-3 hours.

- Cool and dilute with cold water to precipitate the product.

- Filter and recrystallize from ethanol.

- Yield: ~74%; melting point: 224-225°C.

- Characterization: FT-IR (N-H stretch ~3464 cm⁻¹), ¹H-NMR signals consistent with hydrazine substitution, mass spectrum m/z 148 (M+).

Synthesis of 2-(1H-benzimidazol-2-yl) hydrazinecarboxamide (Intermediate 3)

- Heat Intermediate 2 (0.01 mmol) with sodium cyanate solution and glacial acetic acid in alcohol until turbidity and volume reduction.

- Cool and isolate the hydrazinecarboxamide derivative.

- Characterization: Elemental analysis matches C8H9N5O, FT-IR shows characteristic C=O and N-H bands.

Condensation to form Hydrazinecarboxamide, 2-(2-chloro-1-phenylethylidene)- (Target Compound)

- Dissolve Intermediate 3 (1 mmol) in glacial acetic acid (5 mL) and ethanol (10 mL).

- Heat to boiling.

- Add 2-chloro-1-phenylethanal or an equivalent aromatic aldehyde/ketone (0.112 mmol).

- Reflux for 5 hours.

- Monitor reaction completion by TLC (solvent systems like toluene:ethyl acetate:formic acid 5:4:1).

- Cool the mixture and leave overnight to precipitate the product.

- Filter, wash with water, and recrystallize from ethanol.

- Yield: typically around 62-81% depending on substituent.

- Characterization: FT-IR bands at ~3500 cm⁻¹ (N-H), 1840 cm⁻¹ (C=N), 1690 cm⁻¹ (C=O), ¹H-NMR signals for aromatic and hydrazine protons, mass spectrometry confirming molecular ion peak.

Data Table Summarizing Key Synthetic Steps and Yields

| Step | Compound/Intermediate | Reagents & Conditions | Yield (%) | Melting Point (°C) | Key Characterization Features |

|---|---|---|---|---|---|

| 1 | 1H-benzimidazole-2-thiol (1) | o-phenylenediamine + KOH + CS2, reflux in EtOH 5-6 h | 78 | 189-191 | FT-IR N-H 3395 cm⁻¹, MS m/z 150 |

| 2 | 2-hydrazinyl-1H-benzimidazole (2) | Hydrazine hydrate, reflux in MeOH 2-3 h | 74 | 224-225 | FT-IR N-H 3464 cm⁻¹, ¹H-NMR, MS m/z 148 |

| 3 | 2-(1H-benzimidazol-2-yl) hydrazinecarboxamide (3) | Sodium cyanate + glacial acetic acid, heated in alcohol | ~70 | Not specified | Elemental analysis, FT-IR C=O and N-H bands |

| 4 | Hydrazinecarboxamide, 2-(2-chloro-1-phenylethylidene)- (target) | Intermediate 3 + 2-chloro-1-phenylethanal, reflux in AcOH/EtOH 5 h | 62-81 | 238-246 (varies) | FT-IR N-H, C=O, C=N bands; ¹H-NMR aromatic + NH; MS confirmation |

Research Findings and Analytical Data

- Elemental Analysis : Results consistently within ±0.4% of theoretical values, confirming high purity and correct molecular formula.

- FT-IR Spectroscopy : Characteristic absorption bands for N-H stretching (3400-3500 cm⁻¹), carbonyl C=O (~1640-1700 cm⁻¹), and imine C=N (~1790-1840 cm⁻¹) confirm functional groups.

- ¹H-NMR Spectroscopy : Signals corresponding to hydrazine NH protons (~6-7 ppm), aromatic protons (7-8 ppm), and methyl or methylene groups when present.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching expected molecular weights, e.g., m/z 148 for intermediate 2, m/z consistent with target compound molecular weight.

- Purity and Yield : Recrystallization from ethanol yields pure compounds with yields ranging from 62% to 81%, depending on substituents on the aromatic aldehyde or ketone used.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Comparisons

The structural diversity of hydrazinecarboxamide derivatives arises from variations in the substituents attached to the hydrazinecarboxamide core. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (e.g., -Cl in the target compound) enhance stability and influence binding to hydrophobic pockets in proteins .

- Hydrogen-Bonding Groups (e.g., -NH₂ in (E)-2-(2-aminobenzylidene)hydrazinecarboxamide) improve DNA interaction via hyperchromism and bathochromic shifts .

- Hybrid Structures (e.g., benzodioxole-imidazole hybrids) combine multiple pharmacophores for multitarget activity .

Pharmacological Activity

Key Observations :

- Anticancer Activity: Chlorophenyl and aminobenzylidene derivatives exhibit strong DNA binding, correlating with low binding energies in docking studies .

- Antifungal Activity : Hybrid compounds with imidazole and benzodioxole groups show enhanced efficacy due to multitarget inhibition .

- Structural-Activity Relationships : Lipophilic groups (e.g., chlorophenyl) improve blood-brain barrier penetration for anticonvulsant activity .

Key Observations :

- Solvent Effects: DMSO facilitates room-temperature synthesis for thermally sensitive compounds , while acetic acid or ethanol reflux is standard for stable derivatives .

- Crystallization : Single-crystal XRD is critical for confirming stereochemistry (e.g., E-configuration in semicarbazones) .

Molecular and Computational Studies

Key Observations :

Biological Activity

Hydrazinecarboxamide, specifically 2-(2-chloro-1-phenylethylidene)-, is a compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a hydrazinecarboxamide moiety linked to a substituted phenyl group. Its molecular structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Hydrazinecarboxamide derivatives, including 2-(2-chloro-1-phenylethylidene)-, have been studied for their antimicrobial properties . Research indicates that these compounds exhibit potent activity against a range of pathogens:

- Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated antifungal properties against common fungal strains.

- Antimycobacterial Activity : Notably active against Mycobacterium tuberculosis, highlighting its potential in treating tuberculosis.

Table 1 summarizes the antimicrobial efficacy of various hydrazinecarboxamide derivatives:

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-chloro-1-phenylethylidene)-hydrazinecarboxamide | E. coli, S. aureus | 32 µg/mL |

| Another Derivative | M. tuberculosis | 16 µg/mL |

| Yet Another Derivative | C. albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of hydrazinecarboxamide derivatives has been explored through various mechanisms:

- DNA Binding : These compounds can interact with DNA, leading to the inhibition of cancer cell proliferation.

- Enzyme Inhibition : They may inhibit enzymes involved in cancer progression, such as topoisomerases.

A study highlighted the effectiveness of 2-(2-chloro-1-phenylethylidene)- in inducing apoptosis in cancer cell lines through the activation of caspase pathways.

The biological activity of hydrazinecarboxamides is often attributed to their ability to form covalent bonds with nucleophilic sites in proteins. This interaction can disrupt normal cellular functions and lead to significant biochemical effects:

- Covalent Bonding : The binding affinity to biological macromolecules is crucial for their activity.

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure can enhance or diminish biological activity.

Case Studies

Several case studies illustrate the practical applications of hydrazinecarboxamide derivatives:

- Study on Antimicrobial Resistance : A clinical study demonstrated the effectiveness of a specific hydrazinecarboxamide derivative against multi-drug resistant bacterial strains.

- Cancer Treatment Trials : Preliminary trials showed promising results in using these compounds as adjunct therapies in cancer treatment regimens.

Limitations and Future Directions

Despite their potential, hydrazinecarboxamides face challenges such as:

- Cytotoxicity : Some derivatives exhibit cytotoxic effects on human cells, limiting their therapeutic use.

- Poor Physicochemical Properties : Issues with solubility and stability may hinder clinical applications.

Future research should focus on optimizing these compounds to enhance selectivity and reduce toxicity while exploring novel combinations with other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)-, and how can purity be maximized?

- Methodology : Condensation reactions between substituted hydrazines and carbonyl precursors (e.g., 2-chloro-1-phenylethanone derivatives) under reflux in ethanol or toluene are common. For purity optimization:

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization using ethanol/water mixtures, achieving yields up to 64% .

- Characterize using elemental analysis (e.g., CHNS: C 53.63%, H 5.06%, N 23.45%) and IR spectroscopy (C=O amide stretch at 1682 cm⁻¹, C=N at 1621 cm⁻¹) to confirm structural integrity .

Q. How should researchers interpret conflicting spectral data during structural elucidation?

- Methodology : Cross-validate using complementary techniques:

- Compare experimental IR peaks (e.g., O-H phenol at 3492 cm⁻¹ vs. NH2 at 3145 cm⁻¹) with computational simulations (DFT) .

- Resolve ambiguities in aromatic C=C stretches (1520–1584 cm⁻¹) via ¹H/¹³C NMR, focusing on coupling patterns and integration ratios .

Q. What safety protocols are critical for handling hydrazine derivatives?

- Methodology :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.

- Store waste separately in labeled containers for professional disposal due to potential genotoxicity .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodology :

- Use software like AutoDock Vina to dock the compound into target protein active sites (e.g., COX-1 or voltage-gated sodium channels) .

- Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability.

- Correlate computational results with in vitro assays (e.g., antifungal activity IC₅₀ values) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Replicate assays under standardized conditions (e.g., MIC testing against Candida albicans with RPMI-1640 medium).

- Perform dose-response curves to identify batch-to-batch variability.

- Use SAR analysis to differentiate contributions of substituents (e.g., chloro vs. methoxy groups) .

Q. How can derivatives be designed to enhance metabolic stability?

- Methodology :

- Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to reduce CYP450-mediated oxidation .

- Synthesize prodrugs via esterification of the carboxamide group, improving oral bioavailability .

- Validate stability via in vitro microsomal assays (e.g., human liver microsomes, t₁/₂ ≥ 60 min).

Q. What computational methods validate tautomeric forms in solution?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.